3-[(4-METHYLPIPERIDIN-1-YL)METHYL]-5-PHENYL-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE
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Overview
Description
3-[(4-METHYLPIPERIDIN-1-YL)METHYL]-5-PHENYL-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a piperidine ring, an oxadiazole ring, and a thione group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-METHYLPIPERIDIN-1-YL)METHYL]-5-PHENYL-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a piperidine derivative with a phenyl-substituted oxadiazole precursor in the presence of a thionating agent. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction temperature and time can vary depending on the specific reagents and conditions used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-METHYLPIPERIDIN-1-YL)METHYL]-5-PHENYL-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield a dihydro derivative.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted piperidine derivatives.
Scientific Research Applications
3-[(4-METHYLPIPERIDIN-1-YL)METHYL]-5-PHENYL-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(4-METHYLPIPERIDIN-1-YL)METHYL]-5-PHENYL-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer activity. Additionally, its interaction with microbial cell membranes can disrupt their integrity, contributing to its antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
3-[(1-Methylpiperidin-4-yl)methyl]arylsulfonyl-1H-indoles: These compounds share a similar piperidine moiety and exhibit biological activity as 5-HT6 receptor antagonists.
Piperidine Derivatives: Various piperidine derivatives, such as substituted piperidines, spiropiperidines, and piperidinones, have been studied for their pharmacological applications.
Uniqueness
3-[(4-METHYLPIPERIDIN-1-YL)METHYL]-5-PHENYL-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE is unique due to its combination of a piperidine ring, an oxadiazole ring, and a thione group. This unique structure contributes to its diverse chemical reactivity and broad range of biological activities, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
3-[(4-methylpiperidin-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-12-7-9-17(10-8-12)11-18-15(20)19-14(16-18)13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGJFDHOMNSUCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CN2C(=S)OC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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